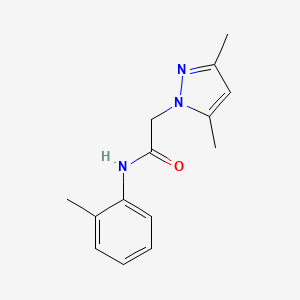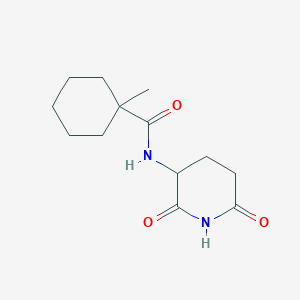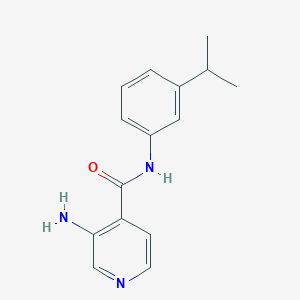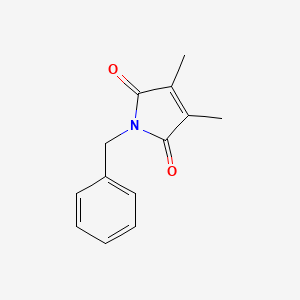
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide, also known as MPDPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPDPAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide is not fully understood, but it has been suggested that it may act through inhibition of certain enzymes or receptors in the body. One study found that N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide exhibited inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been found to exhibit analgesic and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its range of biochemical and physiological effects make it a versatile compound for studying various biological systems. However, one limitation of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies could investigate the mechanism of action of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide and its effects on various biological systems. Finally, research could focus on developing more efficient methods for synthesizing and purifying N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide.
Métodos De Síntesis
The synthesis of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with 2-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been studied for its potential use as a therapeutic agent in various scientific research applications. One study investigated the effect of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide on the proliferation of cancer cells and found that it exhibited cytotoxic activity against several types of cancer cells. Another study examined the potential of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide as a treatment for diabetes and found that it exhibited hypoglycemic activity in animal models.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-6-4-5-7-13(10)15-14(18)9-17-12(3)8-11(2)16-17/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBKSPSHYRABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-pyrazol-1-yl)-2'-methylacetanilide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)